Cefdinir Impurity A
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Overview
Description
Cefdinir Impurity A is a byproduct found in the synthesis of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir, known chemically as 7-[2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid, is used to treat a variety of bacterial infections. Impurities such as this compound are typically formed during the manufacturing process and can affect the purity and efficacy of the final pharmaceutical product .
Mechanism of Action
Target of Action
Cefdinir Impurity A, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the survival and growth of bacteria .
Mode of Action
The interaction of this compound with its targets leads to significant changes in the bacterial cell. By binding to the penicillin-binding proteins, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to the weakening of the bacterial cell wall .
Biochemical Pathways
The affected biochemical pathway primarily involves the synthesis of the bacterial cell wall. The disruption in the peptidoglycan layer of the cell wall caused by this compound affects the integrity of the bacterial cell wall, leading to cell lysis . This results in the death of the bacteria, thereby helping in the treatment of bacterial infections .
Pharmacokinetics
The mean plasma elimination half-life of this compound is approximately 1.7 (±0.6) hours . The bioavailability of this compound is dose-dependent, with maximal plasma concentrations occurring 2 to 4 hours post-dose .
Result of Action
The primary result of the action of this compound is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, it causes cell lysis, leading to the death of the bacteria . This makes it effective against a variety of bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and activity of this compound . Furthermore, the presence of beta-lactamase enzymes in the environment can impact the effectiveness of this compound, as these enzymes can inactivate cephalosporins . This compound is effective against organisms that produce beta-lactamase enzymes due to its chemical structure .
Biochemical Analysis
Biochemical Properties
Cefdinir Impurity A, like Cefdinir, may interact with various enzymes and proteins in bacterial cells. It is known that Cefdinir works by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the synthesis of the cell wall and leading to cell death
Cellular Effects
The cellular effects of this compound are not well-studied. Considering its structural similarity to Cefdinir, it might influence cell function in a similar manner. Cefdinir is known to interfere with cell wall synthesis in bacteria, which can affect various cellular processes, including cell division and growth .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Cefdinir, the parent compound, exerts its effects at the molecular level by binding to PBPs, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in cell lysis and death. It’s plausible that this compound might have a similar mechanism of action.
Temporal Effects in Laboratory Settings
One study reported that Cefdinir showed hepatotoxicity over time in a patient, suggesting that its impurities, including this compound, might also have time-dependent effects .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Cefdinir has shown efficacy in several animal models of infection, including pneumonia caused by Haemophilus influenzae or penicillin-susceptible strains of Streptococcus pneumoniae and subcutaneous abscesses induced by Staphylococcus aureus .
Metabolic Pathways
Cefdinir is known to be stable to hydrolysis by commonly occurring plasmid-mediated β-lactamases , suggesting that this compound might also be involved in similar metabolic pathways.
Transport and Distribution
Cefdinir is known to distribute into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear) , suggesting that this compound might have a similar distribution pattern.
Preparation Methods
The preparation of Cefdinir Impurity A involves specific synthetic routes and reaction conditions. One common method includes the reaction of Cefdinir with triethylamine in acetonitrile at room temperature. The reaction is typically carried out for several hours, followed by separation and purification processes to isolate the impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the impurity is present at acceptable levels .
Chemical Reactions Analysis
Cefdinir Impurity A undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of sulfoxides.
Reduction: Reduction reactions can convert the impurity back to its parent compound or other derivatives.
Substitution: This involves the replacement of functional groups within the molecule, often facilitated by specific reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cefdinir Impurity A has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity of Cefdinir.
Biology: Studies on the impurity help understand the metabolic pathways and degradation products of Cefdinir.
Medicine: Research on impurities like this compound is crucial for developing safer and more effective pharmaceutical formulations.
Comparison with Similar Compounds
Cefdinir Impurity A can be compared with other related compounds, such as:
Cefdinir Open-Ring Lactone: This impurity is formed through the hydrolysis of the beta-lactam ring.
Cefdinir Sulfoxide: Formed through the oxidation of the sulfur atom in the cephalosporin structure.
Cefdinir Decarboxy Open Ring: A degradation product resulting from the loss of the carboxyl group. This compound is unique in its specific formation pathway and structural characteristics, which can influence the overall stability and efficacy of Cefdinir
Properties
CAS No. |
1450758-21-0 |
---|---|
Molecular Formula |
C5H6N4O2S |
Molecular Weight |
186.19 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide; Cefdinir Impurity A |
Origin of Product |
United States |
Q1: What is Cefdinir Impurity A and what is its significance?
A1: this compound refers to a mixture of four isomers identified as cefdinir open ring lactones a, b, c, and d. [] This impurity is found in Cefdinir, a semi-synthetic, broad-spectrum cephalosporin antibiotic. [] Monitoring impurities like this compound is crucial during drug development and manufacturing to ensure the safety and efficacy of the final product. The research paper provides a detailed analysis of Cefdinir and its related impurities, including their relative retention times and acceptable thresholds according to regulatory standards. []
Q2: What is the acceptable limit for this compound in Cefdinir drug substance?
A2: The sum of the four isomers that constitute this compound should not exceed 3.3%. [] This limit ensures that the impurity levels remain within acceptable ranges, minimizing the risk of potential adverse effects and maintaining the drug's quality and effectiveness. []
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